molecular formula C18H11NO5S B12345558 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 391229-94-0

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B12345558
CAS No.: 391229-94-0
M. Wt: 353.3 g/mol
InChI Key: SOPBNKAOFRYIJF-UHFFFAOYSA-N
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Description

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of thiazole, chromone, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, while the chromone moiety can be prepared via the Kostanecki acylation. The final coupling step often involves esterification or amidation reactions under controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. Pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the furan moiety and have been studied for their antimicrobial and anticancer activities.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their biological activities, including antimicrobial and anti-inflammatory properties.

    Chromone derivatives: These compounds are of interest due to their antioxidant and anti-inflammatory activities.

Uniqueness

What sets 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate apart is the combination of these three distinct moieties in a single molecule

Properties

CAS No.

391229-94-0

Molecular Formula

C18H11NO5S

Molecular Weight

353.3 g/mol

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C18H11NO5S/c1-10-9-25-16(19-10)13-7-11-4-5-12(8-15(11)24-17(13)20)23-18(21)14-3-2-6-22-14/h2-9H,1H3

InChI Key

SOPBNKAOFRYIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O

Origin of Product

United States

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